Salicylaldehyde
Overview
Description
Salicylaldehyde, also known as 2-hydroxybenzaldehyde, is an organic compound with the molecular formula C7H6O2. It is one of the three isomers of hydroxybenzaldehyde, along with 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde. This colorless oily liquid has a characteristic bitter almond odor at higher concentrations. This compound is primarily used as a precursor to coumarin and various chelating agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salicylaldehyde can be synthesized through several methods:
Reimer-Tiemann Reaction: This method involves heating phenol with chloroform in the presence of sodium hydroxide and potassium hydroxide.
Duff Reaction: This method involves the formylation of phenol using hexamethylenetetramine and an acid catalyst.
Condensation of Phenol with Formaldehyde: This method produces hydroxybenzyl alcohol, which is then oxidized to this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced by the condensation of phenol with formaldehyde, followed by oxidation. This method is preferred due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Salicylaldehyde undergoes various chemical reactions, including:
Reduction: Reduction of this compound with reducing agents like sodium borohydride yields salicyl alcohol.
Condensation Reactions: this compound readily undergoes condensation reactions with amines to form Schiff bases, which are important intermediates in organic synthesis.
Cyclization Reactions: It can react with chloroacetic acid to form benzofuran through etherification and subsequent cyclization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Condensation Reagents: Amines.
Cyclization Reagents: Chloroacetic acid.
Major Products Formed:
Salicylic Acid: Formed through oxidation.
Salicyl Alcohol: Formed through reduction.
Schiff Bases: Formed through condensation with amines.
Benzofuran: Formed through cyclization with chloroacetic acid
Scientific Research Applications
Salicylaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of coumarin, saligenin, and salicylaldoxime.
Biology: this compound is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Medicine: It has applications in the detection of ketonuria and as an antifungal and herbicidal agent.
Mechanism of Action
Salicylaldehyde is similar to other hydroxybenzaldehyde isomers, such as 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde. its unique ortho-hydroxy group allows for specific reactions and applications that are not possible with the other isomers .
Comparison with Similar Compounds
- 3-Hydroxybenzaldehyde
- 4-Hydroxybenzaldehyde
- Salicylic Acid
- Benzaldehyde
- Salicylaldoxime
Salicylaldehyde’s unique properties and versatile applications make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQUZDBALVYZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Record name | SALICYLALDEHYDE | |
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Related CAS |
29734-89-2 | |
Record name | Benzaldehyde, 2-hydroxy-, homopolymer | |
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DSSTOX Substance ID |
DTXSID1021792 | |
Record name | Salicylaldehyde | |
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Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Liquid; colorless or pale yellow; bitter almond odor. Sinks and mixes slowly in water. (USCG, 1999), Colorless or dark red liquid with a bitter odor of almonds; [Hawley] Colorless or pale yellow liquid; [CAMEO] Colorless or light yellow oily liquid with almond-like odor; [MSDSonline], Liquid, colourless to straw coloured oily liquid with a pungent, bitter, almond-like odour | |
Record name | SALICYLALDEHYDE | |
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Record name | Salicylaldehyde | |
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Boiling Point |
386 °F at 760 mmHg (USCG, 1999), 197 °C, 196.00 to 197.00 °C. @ 760.00 mm Hg | |
Record name | SALICYLALDEHYDE | |
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Record name | 2-Hydroxybenzaldehyde | |
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Flash Point |
172 °F (USCG, 1999), ca.78 °C (172 °F) - closed cup | |
Record name | SALICYLALDEHYDE | |
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Record name | 2-Hydroxybenzaldehyde | |
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Solubility |
Solubility in water, 1.7X10+4 mg/L at 86 °C, Slightly soluble in water, Slightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzene, Soluble in most organic solvents and oils, 17 mg/mL at 86 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 2-Hydroxybenzaldehyde | |
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Density |
1.1674 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.167 g/cu cm at 20 °C/4 °C, 1.159-1.170 | |
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Vapor Density |
4.2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1) | |
Record name | SALICYLALDEHYDE | |
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Vapor Pressure |
1.09 mmHg at 90 °F (USCG, 1999), 0.59 [mmHg], 0.593 mm Hg at 25 °C /calculated from experimentally derived coefficients/ | |
Record name | SALICYLALDEHYDE | |
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Color/Form |
Liquid, Colorless, oily liquid or dark-red oil, Colorless to straw, oily liquid | |
CAS No. |
90-02-8, 27761-48-4 | |
Record name | SALICYLALDEHYDE | |
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Melting Point |
19.4 °F (USCG, 1999), -7 °C, 0.7 °C | |
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